molecular formula C6H18NO15P3 B13817970 D-myo-Inositol 1,5,6-tris-phosphate ammonium salt

D-myo-Inositol 1,5,6-tris-phosphate ammonium salt

Cat. No.: B13817970
M. Wt: 437.13 g/mol
InChI Key: MWPGDKRESDTMSH-TYZYTZLSSA-N
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Description

D-myo-Inositol 1,5,6-tris-phosphate ammonium salt: is a phosphorylated derivative of inositol, a carbohydrate that plays a crucial role in cellular signaling. This compound is known for its involvement in various biochemical processes, particularly in the regulation of intracellular calcium levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,5,6-tris-phosphate ammonium salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation using reagents such as phosphorus oxychloride (POCl3) and subsequent neutralization with ammonium hydroxide to form the ammonium salt .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-myo-Inositol 1,5,6-tris-phosphate ammonium salt can undergo oxidation reactions, although these are less common.

    Substitution: This compound can participate in substitution reactions where phosphate groups are replaced by other functional groups.

    Hydrolysis: It can be hydrolyzed to produce inositol and inorganic phosphate under acidic or enzymatic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Substitution: Various nucleophiles can be used depending on the desired product.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like phosphatases.

Major Products:

    Oxidation: Inositol derivatives with higher oxidation states.

    Substitution: Modified inositol phosphates with different functional groups.

    Hydrolysis: Inositol and inorganic phosphate.

Mechanism of Action

D-myo-Inositol 1,5,6-tris-phosphate ammonium salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling pathways that regulate cellular functions such as metabolism, gene expression, and cell proliferation .

Properties

Molecular Formula

C6H18NO15P3

Molecular Weight

437.13 g/mol

IUPAC Name

azanium;[(1S,2R,3R,4R,5R,6R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C6H15O15P3.H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2-,3-,4+,5-,6-;/m1./s1

InChI Key

MWPGDKRESDTMSH-TYZYTZLSSA-N

Isomeric SMILES

[C@@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)O)O.[NH4+]

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)O)O.[NH4+]

Origin of Product

United States

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